molecular formula C21H14BrClN2O4S2 B11093588 N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B11093588
M. Wt: 537.8 g/mol
InChI Key: FWMSNHMDUFAANQ-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 8-position Additionally, it has a benzenesulfonyl group substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of 5-bromoquinoline: Starting from quinoline, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Sulfonamide Formation: The 5-bromoquinoline is then reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

    Substitution with 4-chlorophenylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl groups to corresponding sulfides.

    Substitution: The bromine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound can be used as a probe to study the binding interactions with proteins or nucleic acids.

    Material Science: Its unique structural features make it a candidate for the development of organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: It serves as a tool for studying sulfonamide-based enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromoquinolin-8-yl)acetamide: Similar structure but lacks the sulfonyl groups, making it less versatile in terms of chemical reactivity.

    N-(5-bromoquinolin-8-yl)-2-[(4-nitrophenyl)sulfanyl]benzamide: Contains a nitrophenyl group instead of a chlorophenyl group, which may alter its biological activity and chemical properties.

Uniqueness

N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and material science, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H14BrClN2O4S2

Molecular Weight

537.8 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-3-(4-chlorophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C21H14BrClN2O4S2/c22-19-10-11-20(21-18(19)5-2-12-24-21)25-31(28,29)17-4-1-3-16(13-17)30(26,27)15-8-6-14(23)7-9-15/h1-13,25H

InChI Key

FWMSNHMDUFAANQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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